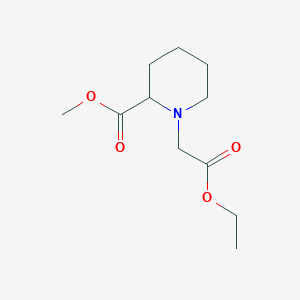
2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a propyl group at the 4’’ position, and a vinyl group at the 2 position on the terphenyl backbone. Terphenyl compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: The initial step involves the formation of the terphenyl backbone through a Suzuki-Miyaura coupling reaction.
Introduction of Functional Groups: The fluoro, propyl, and vinyl groups are introduced through subsequent reactions. For example, the fluoro group can be introduced via electrophilic fluorination, while the propyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Amino or thiol-substituted terphenyls
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is primarily determined by its functional groups and their interactions with molecular targets. The fluoro group can engage in hydrogen bonding and electrostatic interactions, while the vinyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Similar structure but with an ethyl group instead of a vinyl group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains multiple fluoro groups, leading to different chemical properties.
Uniqueness
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C23H21F |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(2-ethenylphenyl)-2-fluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C23H21F/c1-3-7-17-10-12-19(13-11-17)20-14-15-22(23(24)16-20)21-9-6-5-8-18(21)4-2/h4-6,8-16H,2-3,7H2,1H3 |
InChI-Schlüssel |
SJVQZTPKJTTYBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


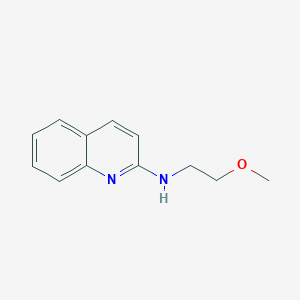
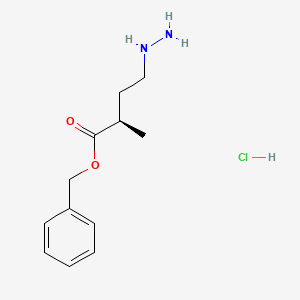

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
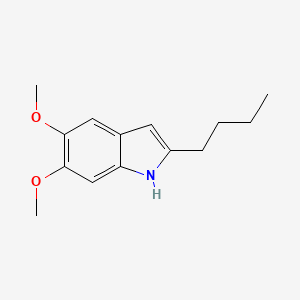
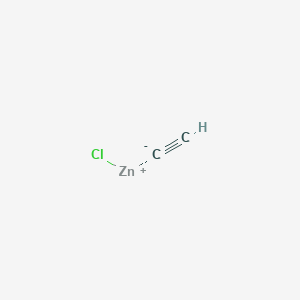

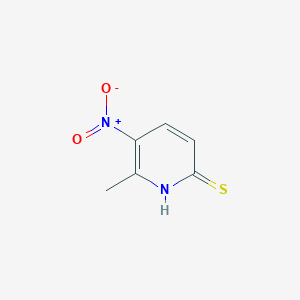

![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)
